(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate

Catalog No.
S15941038
CAS No.
M.F
C12H13NO6
M. Wt
267.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acr...

Product Name

(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate

IUPAC Name

ethyl (Z)-2-hydroxy-3-(3-methoxy-2-nitrophenyl)prop-2-enoate

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

InChI

InChI=1S/C12H13NO6/c1-3-19-12(15)9(14)7-8-5-4-6-10(18-2)11(8)13(16)17/h4-7,14H,3H2,1-2H3/b9-7-

InChI Key

GWQSFKGMMPKECK-CLFYSBASSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(C(=CC=C1)OC)[N+](=O)[O-])O

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C(=CC=C1)OC)[N+](=O)[O-])/O

(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate, with the Chemical Abstracts Service number 1504564-21-9, is an organic compound characterized by its unique structural features. Its molecular formula is C12H13NO6C_{12}H_{13}NO_6 and it has a molecular weight of 267.23 g/mol. This compound belongs to the class of specialty materials and exhibits a distinctive arrangement of functional groups, including a hydroxyl group, a methoxy group, and a nitrophenyl moiety, which contribute to its chemical reactivity and potential applications in various fields .

The reactions involving (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate typically include nucleophilic substitutions and condensation reactions. The hydroxyl group can participate in esterification reactions, while the nitro group can undergo reduction to form amines or other derivatives. Furthermore, this compound can react with electrophiles due to the presence of the double bond in the acrylate structure, leading to various polymerization processes or Michael additions .

While specific biological activities of (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate have not been extensively documented, compounds with similar structures often exhibit significant biological properties. These may include antimicrobial, anti-inflammatory, or anticancer activities. The presence of the nitro group is particularly noteworthy as nitro-containing compounds are known for their varied biological effects .

Synthesis of (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of ethyl acetoacetate with 3-methoxy-2-nitrobenzaldehyde in the presence of a base such as sodium ethoxide.
  • Esterification: The hydroxyl group can be introduced via esterification techniques using appropriate reagents.
  • Reduction Techniques: Subsequent reduction of nitro groups can be performed using catalytic hydrogenation or other reducing agents to yield amine derivatives if desired .

(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate has potential applications in:

  • Pharmaceuticals: As a precursor for developing drugs due to its biological activity.
  • Polymer Chemistry: As a monomer in the synthesis of polymers and copolymers with specific properties.
  • Agriculture: Potential use in agrochemicals for pest control or plant growth regulation .

Interaction studies involving (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate focus on its reactivity with various biological molecules. Research indicates that compounds with similar structures can interact with enzymes or receptors, influencing biochemical pathways. Investigating these interactions may provide insights into its potential therapeutic applications or toxicological profiles .

Similar compounds include:

  • (E)-Ethyl 3-(2-nitrophenyl)acrylate: This compound differs by having an E configuration at the double bond, which may affect its reactivity and biological activity.
  • (Z)-Ethyl 2-(ethoxymethyl)-3-methoxyacrylate: This compound features an ethoxymethyl group instead of a hydroxyl group, altering its solubility and reactivity profiles.
  • Ethyl 2,3-epoxy-3-phenylbutyrate: This compound has an epoxy group that introduces different reactivity compared to the acrylate structure.

Comparison Table

Compound NameStructural FeaturesKey Differences
(Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylateHydroxyl and nitrophenyl groupsContains a hydroxyl group; unique biological activity
(E)-Ethyl 3-(2-nitrophenyl)acrylateE configuration at double bondDifferent isomeric form affects reactivity
(Z)-Ethyl 2-(ethoxymethyl)-3-methoxyacrylateEthoxymethyl instead of hydroxylChanges solubility and reactivity
Ethyl 2,3-epoxy-3-phenylbutyrateEpoxy functional groupIntroduces different reactivity compared to acrylate

This comparison highlights the uniqueness of (Z)-Ethyl 2-hydroxy-3-(3-methoxy-2-nitrophenyl)acrylate in terms of its functional groups and potential applications in various fields.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

267.07428713 g/mol

Monoisotopic Mass

267.07428713 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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